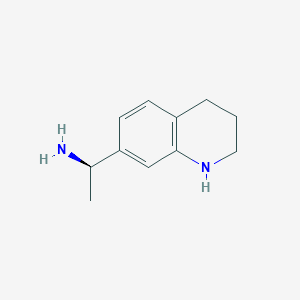
(R)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine is a chiral compound with significant potential in medicinal chemistry. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the ethanamine side chain adds to its complexity and potential for selective biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Ethanamine Side Chain: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. One common approach is to use a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is formed.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the tetrahydroquinoline ring or reduce any functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of N-substituted tetrahydroquinoline derivatives.
Scientific Research Applications
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Medicine: Its potential as a drug candidate is significant, particularly in the development of treatments for neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The chiral center allows for selective binding to these targets, which can modulate their activity. This selective interaction is crucial for its potential therapeutic effects, particularly in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
Quinoline Derivatives: Compounds with a quinoline core, which may have similar but distinct biological activities.
Tetrahydroisoquinoline Derivatives: Structurally similar compounds with potential therapeutic applications.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the tetrahydroquinoline core. This combination allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h4-5,7-8,13H,2-3,6,12H2,1H3/t8-/m1/s1 |
InChI Key |
RFJXYAZIJCETEZ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(CCCN2)C=C1)N |
Canonical SMILES |
CC(C1=CC2=C(CCCN2)C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
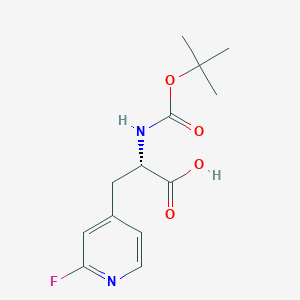
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
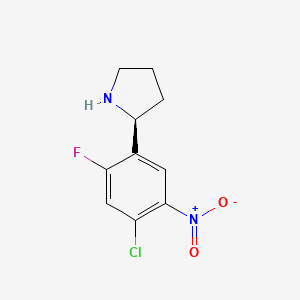
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
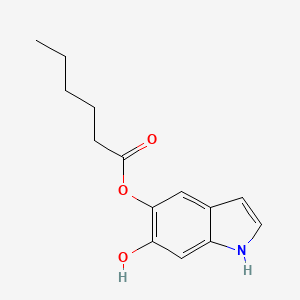
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
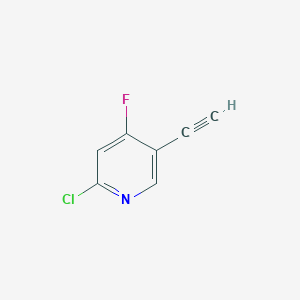
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
